

A Comparative Guide to Methyl 3-Sulfamoylbenzoate and Its Positional Isomers

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Compound of Interest

Compound Name: Methyl 3-sulfamoylbenzoate

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Abstract: This guide provides a detailed comparative analysis of **methyl 3-sulfamoylbenzoate** and its ortho- (2-) and para- (4-) isomers. The sulfonamide functional group is a cornerstone pharmacophore in modern medicine, and understanding the nuanced differences imparted by positional isomerism is critical for rational drug design and chemical synthesis.^[1] This document consolidates available physicochemical data, outlines detailed synthetic protocols, and explores the potential implications of isomeric positioning on biological activity. Due to a notable scarcity of experimental data in peer-reviewed literature, this guide combines verified information with computationally predicted values to offer a comprehensive overview, clearly indicating the source and nature of the data provided.

Structural and Physicochemical Properties

The three isomers of methyl sulfamoylbenzoate share the same molecular formula ($C_8H_9NO_4S$) and molecular weight (215.23 g/mol).^[2] However, the position of the sulfamoyl group on the benzene ring—ortho, meta, or para relative to the methyl ester—is expected to significantly influence their steric and electronic properties, thereby affecting their physical characteristics and biological interactions.



Methyl 2-sulfamoylbenzoate

Methyl 3-sulfamoylbenzoate

Methyl 4-sulfamoylbenzoate

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Caption: Structural relationship of methyl sulfamoylbenzoate isomers.

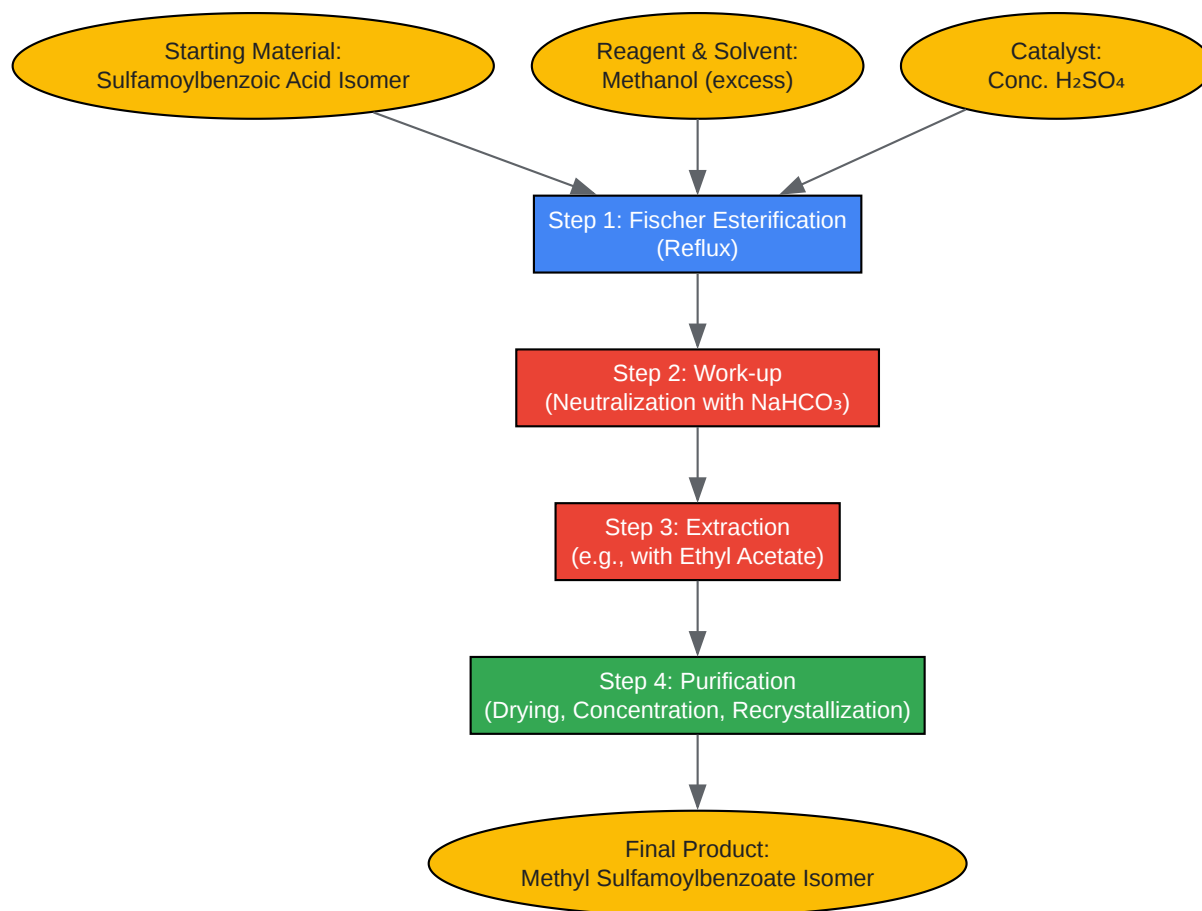
Table 1: Comparative Physicochemical Properties

The following table summarizes key physicochemical properties for the three isomers. It is important to note that while data for the ortho- and para-isomers are sourced from established chemical databases, several properties for the meta-isomer are based on computational predictions.

Property	Methyl 2-sulfamoylbenzoate (ortho)	Methyl 3-sulfamoylbenzoate (meta)	Methyl 4-sulfamoylbenzoate (para)
IUPAC Name	methyl 2-sulfamoylbenzoate[2]	methyl 3-sulfamoylbenzoate	methyl 4-sulfamoylbenzoate[3]
CAS Number	57683-71-3[2]	59777-67-2[4]	22808-73-7[3]
Molecular Formula	C ₈ H ₉ NO ₄ S	C ₈ H ₉ NO ₄ S	C ₈ H ₉ NO ₄ S
Molecular Weight	215.23 g/mol [2]	215.23 g/mol	215.23 g/mol [3]
Physical Form	Solid (Predicted)	Solid (Predicted)	Solid
Boiling Point	Not Available	402.4±47.0 °C (Predicted)[4]	Not Available
Density	Not Available	1.377±0.06 g/cm ³ (Predicted)[4]	Not Available
pKa	Not Available	9.76±0.60 (Predicted) [4]	Not Available
XLogP3	0.3[2]	Not Available	0.3

Synthesis and Experimental Protocols

The most direct and common method for synthesizing these compounds is the Fischer esterification of the corresponding sulfamoylbenzoic acid with methanol, using a strong acid catalyst.[5] This method is generally effective for aromatic acids. An alternative, though more hazardous, traditional pathway involves chlorosulfonation of a benzoic acid derivative followed by amination.[1]



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